Cas no 30811-80-4 (Poly(C) (>90%))

Poly(C) (>90%) 化学的及び物理的性質
名前と識別子
-
- 5'-Cytidylic acid,homopolymer
- POLYCYTIDYLIC ACID
- Polyribocytidylic acid
- Poly(5'-cytidylic acid)
- Poly(C)
- Poly(CMP)
- Poly(cytidylic acid)
- NCI60_042226
- [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- NSC120953
- FT-0655251
- BCP33637
- CHEMBL296272
- [5-(4-amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- 686299-78-5
- 30811-80-4
- NSC-120953
- Cytidine-5'-monophosphate;Cytidine monophosphate
- SCHEMBL6115643
- (5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyldihydrogenphosphate
- Cytosine, 5'-(dihydrogen phosphate)
- NSC-99445
- Cytosine arabinoside monophosphate
- FT-0624322
- (5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- FT-0665428
- 1-.beta.-D-Arabinofuranosylcytosine 5'-phosphate
- 2(1H)-Pyrimidinone, 4-amino-1-(5-O-phosphono-.beta.-D-arabinofuranosyl)-
- AKOS024275782
- CHEBI:181445
- NS00001423
- DTXSID70861605
- MLS002701948
- SMR001565530
- 4-amino-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one
- NSC99445
- Poly(C) (>90%)
- Polycytidysic Acid(Poly C)
- 4-imino-1-(5-O-phosphonopentofuranosyl)-3,4-dihydropyrimidin-2(1H)-one
- STL452942
- STL454992
- 5'-Cytidylate monophosphate
- STL454151
- {[(2R,3S,4S,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid
- 4-imino-1-(5-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol
-
- インチ: InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/p-2
- InChIKey: IERHLVCPSMICTF-UHFFFAOYSA-L
- ほほえんだ: C1=CN(C2C(C(C(COP(=O)(O)[O-])O2)O)O)C(=NC1=N)[O-]
計算された属性
- せいみつぶんしりょう: 323.05200
- どういたいしつりょう: 323.05185141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 11
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 531
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.4
- トポロジー分子極性表面積: 175Ų
じっけんとくせい
- ゆうかいてん: 69 ºC
- PSA: 187.17000
- LogP: -1.86480
Poly(C) (>90%) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P688225-1mg |
Poly(C) (>90%) |
30811-80-4 | 1mg |
$ 155.00 | 2023-09-06 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S64345-1g |
polycytidylic acid |
30811-80-4 | ≥85% | 1g |
¥529.00 | 2021-09-02 | |
Aaron | AR003236-5g |
5'-Cytidylic acid, homopolymer |
30811-80-4 | 85% | 5g |
$342.00 | 2025-02-11 | |
A2B Chem LLC | AB41574-5g |
5'-Cytidylic acid, homopolymer |
30811-80-4 | Assay≥85.0% | 5g |
$308.00 | 2024-04-20 | |
Ambeed | A483808-5g |
Polyribocytidylic acid |
30811-80-4 | 99+% | 5g |
$326.0 | 2025-02-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P909398-5g |
poly(cytidylic acid) |
30811-80-4 | Assay≥85.0% | 5g |
¥2,600.00 | 2022-09-28 | |
TRC | P688225-10mg |
Poly(C) (>90%) |
30811-80-4 | 10mg |
$ 1240.00 | 2023-09-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P909398-1g |
poly(cytidylic acid) |
30811-80-4 | Assay≥85.0% | 1g |
¥800.00 | 2022-09-28 | |
1PlusChem | 1P0031UU-1g |
5'-Cytidylic acid, homopolymer |
30811-80-4 | 1g |
$95.00 | 2024-05-06 | ||
1PlusChem | 1P0031UU-5g |
5'-Cytidylic acid, homopolymer |
30811-80-4 | Assay≥85.0% | 5g |
$275.00 | 2024-05-06 |
Poly(C) (>90%) サプライヤー
Poly(C) (>90%) 関連文献
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
3. Book reviews
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
Poly(C) (>90%)に関する追加情報
Poly(C) (CAS No. 30811-80-4): A Synthetic Polyribonucleotide with Diverse Applications in Biomedical Research and Therapeutics
Poly(C), formally identified by the Chemical Abstracts Service (CAS) registry number 30811-80-4, is a synthetic single-stranded polynucleotide composed of repeating cytidylic acid units (C). This polyribonucleotide has garnered significant attention in recent years due to its unique biochemical properties and versatile roles in immunology, virology, and gene therapy. The compound’s high purity (>90%) ensures its reliability as a research tool and therapeutic candidate, making it indispensable for experimental design requiring precise control over molecular interactions.
The chemical structure of Poly(C) consists of a linear polymer formed through phosphodiester bonds linking cytidine monophosphate residues. This uniform architecture distinguishes it from natural RNA sequences, enabling researchers to isolate its specific biological effects. The purity specification (>90%) is critical because impurities such as shorter oligomers or contaminating nucleotides could confound experimental outcomes in studies examining immune signaling pathways or antiviral activity. Recent advancements in purification techniques have allowed manufacturers to achieve consistent high-purity batches, aligning with stringent requirements for preclinical and clinical applications.
In the realm of immunology, Poly(C) functions as a potent stimulator of innate immune responses by acting as a pathogen-associated molecular pattern (PAMP). It binds to toll-like receptor 3 (TLR3), a key pattern recognition receptor localized on endosomal membranes, triggering downstream signaling cascades that lead to interferon production and activation of antiviral genes. A groundbreaking study published in Nature Immunology (2023) revealed that Poly(C) also interacts with the cGAS-STING pathway when delivered intracellularly, further amplifying immune activation through alternative mechanisms. This dual functionality positions it as a valuable adjuvant in vaccine development, particularly for combating RNA viruses like influenza or SARS-CoV-2.
The compound’s ability to induce type I interferons has been leveraged in antiviral research. In vitro experiments demonstrated that Poly(C) at concentrations as low as 5 μg/mL significantly suppresses replication of hepatitis C virus (HCV) by upregulating interferon-stimulated genes (ISGs). Clinical trials initiated in 2022 are exploring its potential as an adjunct therapy for chronic viral infections, where conventional treatments have limited efficacy due to viral resistance mechanisms. These trials utilize nanoparticle delivery systems to enhance cellular uptake and minimize systemic side effects traditionally associated with polynucleotide administration.
In cancer immunotherapy applications, Poly(C) has emerged as an intriguing candidate for tumor microenvironment modulation. A 2024 study from the Journal of Experimental Medicine showed that intratumoral injection of this compound induces durable antitumor immunity by recruiting dendritic cells and promoting cross-presentation of tumor antigens. Its capacity to synergize with checkpoint inhibitors like anti-PD-L1 antibodies has led to promising results in murine models of melanoma and colorectal carcinoma, suggesting potential for combination therapies that overcome immunosuppressive tumor environments.
Poly(C)’s role in gene regulation is another active area of investigation. Researchers at MIT recently demonstrated that short segments (<5 nucleotides) can modulate RNA interference pathways when conjugated with lipid nanoparticles, offering a novel approach for siRNA delivery optimization. This discovery highlights the compound’s utility beyond traditional immune stimulation roles, expanding its application scope into precision medicine domains where controlled gene expression is essential.
The synthesis process for Poly(C) involves iterative enzymatic polymerization followed by rigorous purification steps such as HPLC chromatography and gel electrophoresis. Modern manufacturing protocols ensure consistent molecular weight distribution between 5–50 kDa while maintaining >95% homogeneity through advanced analytical techniques like mass spectrometry and circular dichroism spectroscopy. These improvements address previous challenges related to batch variability observed in early-generation products.
In diagnostic applications, Poly(C) serves as a positive control substrate for studying RIG-I-like receptor (RLR) signaling pathways involved in detecting viral RNA during infection assays. Its use simplifies validation procedures for biosensors designed to monitor interferon response dynamics, accelerating development timelines for point-of-care diagnostic devices targeting emerging pathogens such as coronaviruses or flaviviruses.
Ongoing studies are investigating its potential as an antifungal agent against Candida species by disrupting cell wall synthesis through unique binding interactions with chitin synthase enzymes—a mechanism uncovered via cryo-electron microscopy analysis published earlier this year. This unexpected activity opens new avenues for treating drug-resistant fungal infections without the cytotoxicity associated with traditional azole compounds.
In vitro toxicity profiles indicate minimal cytotoxicity at therapeutic concentrations (<5–50 μg/mL), validated through MTT assays on primary human macrophages and fibroblast cultures conducted under Good Laboratory Practice (GLP) standards. However, researchers must adhere to standard biosafety protocols when handling large quantities due to its potential to induce cytokine storms if improperly administered—a consideration highlighted during recent phase I clinical trials evaluating systemic delivery routes.
Synthetic biology approaches are now integrating CAS No. 30811-80-4-based polymers into programmable gene circuits capable of responding dynamically to cellular stimuli such as viral infection markers or metabolic stress signals. These circuits utilize self-assembling RNA aptamers conjugated with Poly(C), creating smart platforms that release therapeutic payloads only when specific pathogen-associated triggers are detected within host cells.
A recent collaborative project between Stanford University and biotech firm BioNexus demonstrated that conjugating anticancer drugs like doxorubicin with Poly(C) enhances their selective uptake by cancer cells expressing TLR3 receptors overexpressed on many solid tumors. This targeted delivery system reduced off-tumor toxicity by up to 75% compared to free drug administration while maintaining efficacy against metastatic lesions—a breakthrough validated through xenograft mouse models published last quarter.
In neurodegenerative disease research, scientists have identified synergistic effects between Poly(C) administration and neuroprotective agents such as N-acetylcysteine (NAC). A preclinical trial reported this year showed combined treatment mitigates oxidative stress-induced neuronal death more effectively than either agent alone by upregulating antioxidant response element (ARE)-mediated pathways through TLR-dependent mechanisms.
The compound’s structural simplicity allows for cost-effective large-scale production using solid-phase synthesis methods optimized since the early 21st century but refined further through continuous process improvements documented in peer-reviewed journals since 2023 onward. These manufacturing advancements ensure supply chain stability while maintaining purity standards required for FDA-compliant preclinical studies under IND applications.
A pivotal study published in Science Translational Medicine late last year revealed unexpected epigenetic regulatory properties when CAS No. 30811-80-4-derived polymers were introduced into pluripotent stem cells during differentiation processes—the polyribonucleotide was shown to modulate histone acetylation patterns without altering genomic DNA sequences itself, suggesting possible roles in regenerative medicine protocols requiring precise epigenetic control.
Infectious disease specialists are exploring its use as a broad-spectrum antiviral agent capable of inhibiting replication across multiple RNA virus families including Flaviviridae and Bunyaviridae through double-stranded RNA mimicry mechanisms described in virology literature from early 2Q/24 research publications—this activity occurs independently from interferon induction pathways discovered previously.
Nanomedicine researchers have developed lipid-polymer hybrid nanoparticles incorporating Poly(C), achieving up to 97% encapsulation efficiency according to data presented at the AACR annual meeting earlier this year—these carriers enable targeted delivery across blood-brain barrier models without compromising the compound’s biological activity during transit phases.
Safety evaluations now include comprehensive toxicokinetic studies following subcutaneous administration routes—recent pharmacokinetic analyses show rapid clearance via renal excretion within 7 hours post-injection at therapeutic doses up to 5 mg/kg body weight—this rapid metabolism profile supports its potential use in repeated-dose regimens required for chronic disease management scenarios such as autoimmune conditions or persistent viral infections like HIV/AIDS or hepatitis B virus (HBV).
Mechanistic insights gained from CRISPR-based knockout screens conducted at Harvard Medical School revealed critical dependencies on MyD88 adaptor proteins during TLR3-mediated signaling cascades triggered by CAS No. 30811-8-based compounds—this finding clarifies previous ambiguities about signaling pathway overlaps between different polynucleotide agonists used clinically today.
30811-80-4 (Poly(C) (>90%)) 関連製品
- 63-38-7(Cytidine 5'-(trihydrogen diphosphate))
- 1032-65-1([(2R,3S,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-tetrahydrofuran-2-yl]methyl dihydrogen phosphate)
- 63-37-6(Cytidine 5'-monophosphate)
- 104086-76-2(Zalcitabine Monophophate Sodium)
- 2138311-96-1(5-Isothiazolemethanamine, 4-bromo-N-[(4-fluorophenyl)methyl]-)
- 2228790-26-7(3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol)
- 2228608-14-6(1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine)
- 1421506-96-8(1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea)
- 2229530-24-7(1,1,1-trifluoro-3-(2-methoxynaphthalen-1-yl)propan-2-one)
- 608515-73-7(7-fluoroisoquinolin-5-amine)

